molecular formula C16H19N5O4 B2683090 (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide CAS No. 2035022-49-0

(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide

Cat. No.: B2683090
CAS No.: 2035022-49-0
M. Wt: 345.359
InChI Key: HIHXDEQRDUKVKK-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic organic compound of significant interest in medicinal chemistry and materials science research. Its structure integrates several pharmaceutically active motifs, including a furan-acrylamide backbone and a 4-methoxy-6-morpholino-1,3,5-triazine group. The furan-acrylamide moiety is a key scaffold in known bioactive molecules; for instance, structurally similar compounds like 3-furan-2-yl-N-p-tolyl-acrylamide have been identified in published research as highly selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), showing potential in preclinical models for addressing schizophrenia-like cognitive deficits and anxiety-like behavior . This suggests potential research applications in neuroscience for investigating cholinergic signaling pathways. Concurrently, the 4-methoxy-6-morpholino-1,3,5-triazine component is structurally analogous to DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a well-established and non-toxic condensation agent widely used in polymer science for efficient amide bond formation, particularly in crosslinking biopolymers like carboxymethyl cellulose (CMC) for creating advanced functional materials . This indicates the compound's potential utility in materials science for developing novel polymers or hydrogels. Researchers may value this compound as a multifunctional building block or as a potential pharmacological tool. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-23-16-19-13(18-15(20-16)21-6-9-24-10-7-21)11-17-14(22)5-4-12-3-2-8-25-12/h2-5,8H,6-7,9-11H2,1H3,(H,17,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHXDEQRDUKVKK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

    Synthesis of the triazine ring: The triazine ring can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and appropriate amines.

    Coupling of the furan and triazine rings: This step involves linking the furan and triazine rings through a suitable linker, such as an acrylamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a furan ring, a morpholino-substituted triazine moiety, and an acrylamide group. Its molecular formula is C16H19N5O4, with a molecular weight of 345.35 g/mol. The presence of these functional groups suggests diverse reactivity and potential biological activity.

Anticancer Properties

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide may exhibit anticancer properties. The triazine structure is known for its ability to inhibit pathways critical for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the PI3K/Akt signaling pathway, which plays a vital role in tumor growth and survival .

Antimicrobial Activity

This compound also holds promise as a potential antimicrobial agent. Its unique structure may allow it to interact with bacterial enzymes or cellular receptors involved in infection processes. Preliminary studies suggest that compounds with furan and triazine moieties can exhibit significant antimicrobial activity against various pathogens .

Case Studies

Several studies have investigated related compounds for their biological effects:

  • A study on 3-furan-2-yl-N-p-tolyl-acrylamide showed its role as a positive allosteric modulator of nicotinic acetylcholine receptors, influencing anxiety-like behavior in animal models . This suggests that similar compounds could be explored for neuropharmacological applications.

Synthesis of Agrochemicals

In industrial settings, this compound can serve as an intermediate in the synthesis of agrochemicals. Its structural components make it suitable for developing herbicides or pesticides that target specific biochemical pathways in plants or pests .

Building Block for Complex Molecules

The compound can also act as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions such as oxidation and substitution reactions, making it valuable in organic synthesis .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide depends on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound 1,3,5-triazine 4-methoxy, 6-morpholino, (E)-3-(furan-2-yl)acrylamide methyl Not reported
4-Chloro-N,N-diethyl-6-morpholino-triazine 1,3,5-triazine 4-chloro, 6-morpholino, N,N-diethyl Not specified
Compound 13d (piroxicam analog) Piroxicam scaffold Anti-HIV modifications EC50 = 20–25 µM, SI > 26
(E)-2-cyano-...thiophen-2-yl)acrylamide Acrylamide Thiophene-2-yl, cyano, pyrimidinyl-phenyl Supplier data available

Research Findings and Implications

Electronic Effects : Methoxy substituents (target compound) may improve metabolic stability compared to chloro analogues, as electron-donating groups reduce susceptibility to oxidative degradation .

Hydrogen Bonding : The acrylamide group in the target compound could mimic binding modes observed in piroxicam analogs, which interact with HIV integrase via hydrogen bonds .

Heterocycle Impact : Furan’s oxygen offers polarity for solubility, whereas thiophene (in ) enhances lipophilicity—a trade-off between bioavailability and membrane permeability .

Synthetic Routes : Methods for triazine derivatives (e.g., SNAr reactions with morpholine) from could be adapted for synthesizing the target compound .

Biological Activity

(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide (CAS Number: 2035022-49-0) is a synthetic organic compound that combines a furan ring, a morpholino-substituted triazine moiety, and an acrylamide group. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The molecular formula of this compound is C16_{16}H19_{19}N5_5O4_4, with a molecular weight of 345.35 g/mol. The compound features a furan ring that may contribute to its biological activity through various mechanisms including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several potential mechanisms:

1. Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds with similar triazine structures have been shown to inhibit the PI3K/Akt signaling pathway, which is critical in cancer biology .

2. Receptor Modulation : By interacting with cellular receptors, the compound may modulate signaling pathways that affect cell growth and apoptosis.

3. DNA Interaction : The acrylamide moiety may allow the compound to bind to DNA, potentially affecting gene expression and leading to apoptosis in cancer cells.

Antitumor Activity

Studies have indicated that derivatives of morpholino-substituted triazines exhibit significant antitumor efficacy. For example, compounds similar to this compound have shown promising results in both in vitro and in vivo models. A notable study reported that a related bis(morpholino-triazine) derivative demonstrated potent antitumor activity against xenograft tumor models when administered intravenously .

Antimicrobial Properties

The potential antimicrobial activity of this compound has also been explored. Compounds with similar structural features have been identified as having antimicrobial properties against various pathogens. The furan ring is often associated with bioactive compounds known for their antimicrobial effects.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures effectively inhibit cell proliferation in various cancer cell lines. For instance, studies on SMART compounds indicated that they bind to the colchicine-binding site in tubulin and inhibit polymerization, leading to G(2)/M phase arrest and subsequent apoptosis in cancer cells .

In Vivo Efficacy

In vivo studies have shown that certain triazine derivatives can significantly reduce tumor growth in animal models. For example, treatment with specific morpholino-triazine derivatives resulted in substantial tumor size reduction without evident neurotoxicity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan or triazine components can enhance potency or selectivity against specific targets:

Substituent Effect on Activity
Methoxy groupIncreases lipophilicity; enhances cellular uptake
Morpholino groupImproves binding affinity to target enzymes
Furan modificationsAlters interaction with DNA or proteins

Q & A

Q. What synthetic methodologies are most effective for preparing (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide?

The synthesis involves multi-step reactions, typically starting with the construction of the triazine core. A general procedure includes:

  • Step 1 : Condensation of substituted acetamides with morpholine under anhydrous conditions (e.g., dry toluene, anhydrous K₂CO₃, reflux for 8–10 hours) to introduce the morpholino group .
  • Step 2 : Acrylamide formation via coupling of furan-2-yl acryloyl chloride with the triazine-methylamine intermediate. This step often employs EDCI/HOBt in DMF under ice-cooling to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and crystallization (ethanol or methanol) are standard for isolating the final product .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the acrylamide carbonyl (δ ~165–170 ppm in ¹³C), furan protons (δ ~6.5–7.5 ppm in ¹H), and triazine carbons (δ ~160–170 ppm in ¹³C) .
    • IR : Confirm acrylamide C=O stretching (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution LCMS (e.g., [M+H]⁺ or [M+Na]⁺ peaks) validates molecular weight .
  • Elemental Analysis : Calculated vs. observed C/H/N percentages ensure stoichiometric purity (e.g., <0.3% deviation) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Store under inert gas (argon) at –20°C in airtight, light-protected containers.
  • Avoid moisture and prolonged exposure to room temperature to prevent hydrolysis of the acrylamide or triazine moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during triazine functionalization?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for morpholino group introduction, while toluene reduces side reactions like oxidation .
  • Catalysis : Anhydrous K₂CO₃ or Cs₂CO₃ improves yields in SNAr reactions by deprotonating intermediates .
  • Temperature Control : Reflux (110–120°C) is critical for triazine ring stability; higher temperatures risk decomposition .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?

  • Dynamic Effects : Tautomerism in the triazine ring (e.g., keto-enol forms) may cause splitting in ¹H NMR. Variable-temperature NMR (VT-NMR) can identify equilibrium states .
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish between stereoisomers or regioisomers. For example, acrylamide geometry (E vs. Z) affects coupling constants (J = 12–16 Hz for trans-configuration) .

Q. What strategies address regioselectivity challenges during triazine substitution?

  • Directing Groups : Electron-withdrawing groups (e.g., methoxy at C4) direct nucleophilic attack to C6 due to resonance effects .
  • Protection/Deprotection : Temporary protection of the acrylamide NH with Boc groups prevents undesired interactions during triazine functionalization .

Q. How can computational methods aid in predicting reactivity or biological activity?

  • DFT Calculations : Model transition states for triazine substitution to predict reaction pathways .
  • Docking Studies : Use the compound’s 3D structure (from crystallography or energy-minimized conformers) to screen for binding to target proteins (e.g., kinases, given the triazine-morpholino motif’s prevalence in inhibitors) .

Q. What analytical techniques are suitable for detecting degradation products under physiological conditions?

  • HPLC-MS/MS : Monitor hydrolysis of the acrylamide bond (e.g., in PBS buffer, pH 7.4, 37°C) .
  • Stability-Indicating Assays : Accelerated degradation studies (e.g., 40°C/75% RH) coupled with LC-UV/ELSD quantify degradation kinetics .

Methodological Considerations Table

Challenge Recommended Approach Key Evidence
Low yield in acrylamide couplingUse EDCI/HOBt with DMAP catalysis in DMF at 0°C → RT, followed by dropwise reagent addition
Ambiguous LCMS peaksHRMS (Q-TOF) with isotopic pattern matching; compare with simulated spectra
Triazine ring instabilityAvoid strong acids/bases; use buffered conditions (pH 6–8) during functionalization

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